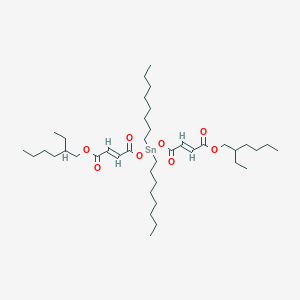
Dioctyltin bis(2-ethylhexyl maleate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyltin bis(2-ethylhexyl maleate) is an organotin compound characterized by the presence of dioctyltin and 2-ethylhexyl maleate groups. This compound is known for its applications in various industrial processes, particularly as a catalyst in silicone and polyurethane reactions due to its unique ligand structure, which provides improved hydrolytic stability and lower toxicity compared to its dibutyl-based analogues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctyltin bis(2-ethylhexyl maleate) is synthesized by reacting dioctyltin oxide with 2-ethylhexyl maleate under controlled conditions. The reaction typically involves heating the reactants in the presence of an esterification catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of dioctyltin bis(2-ethylhexyl maleate) involves large-scale esterification processes. The reactants, dioctyltin oxide and 2-ethylhexyl maleate, are combined in reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyltin bis(2-ethylhexyl maleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides and other oxidation products.
Reduction: Reduction reactions involving dioctyltin bis(2-ethylhexyl maleate) can yield lower oxidation state tin compounds.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexyl maleate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tin oxides, reduced tin compounds, and substituted organotin compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Industrial Applications
1. Catalysis in Polymer Chemistry
- Silicone and Polyurethane Production : DOTEM serves as a catalyst in the synthesis of silicone and polyurethane materials. Its unique ligand structure enhances catalytic efficiency, making it a preferred choice in industrial settings.
- Stabilizers for Plastics : The compound is utilized as a stabilizer in the production of various plastic materials, contributing to their durability and resistance to degradation .
2. Coatings and Adhesives
- Industrial Coatings : DOTEM is employed in formulating coatings that require enhanced adhesion properties and durability. Its ability to improve the performance of coatings makes it valuable in construction and automotive industries .
- Adhesives : The compound's plasticizing properties allow it to be used in adhesives, improving flexibility and bond strength .
Biological and Medical Applications
1. Drug Delivery Systems
- Research has indicated potential uses of DOTEM in drug delivery systems, where it can facilitate the transport of therapeutic agents within biological systems due to its biocompatibility.
2. Biocompatibility Studies
- Studies have explored the interactions of DOTEM with biological molecules, assessing its safety profile for use in medical devices. Its lower toxicity compared to other organotin compounds makes it a candidate for further investigation in biomedical applications .
Environmental Considerations
Despite its beneficial applications, there are environmental concerns associated with organotin compounds, including potential toxicity to aquatic life. Regulatory assessments have highlighted the need for careful management of DOTEM usage to mitigate environmental risks .
Case Studies
Wirkmechanismus
The mechanism of action of dioctyltin bis(2-ethylhexyl maleate) involves its interaction with molecular targets through its tin center. The compound acts as a Lewis acid, facilitating various catalytic processes by accepting electron pairs from reactants. This interaction leads to the activation of the reactants and the subsequent formation of the desired products. The pathways involved in these processes are influenced by the specific reaction conditions and the nature of the reactants .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin bis(2-ethylhexyl maleate): Similar in structure but with butyl groups instead of octyl groups, leading to different stability and toxicity profiles.
Dioctyltin dilaurate: Another organotin compound used as a catalyst, but with laurate groups instead of 2-ethylhexyl maleate groups.
Dioctyltin dineodecanoate: Similar in function but with neodecanoate groups, offering different reactivity and application profiles.
Uniqueness
Dioctyltin bis(2-ethylhexyl maleate) is unique due to its improved hydrolytic stability and lower toxicity compared to its dibutyl-based analogues. Its specific ligand structure allows for enhanced performance in catalytic applications, making it a preferred choice in various industrial processes .
Eigenschaften
CAS-Nummer |
10039-33-5 |
|---|---|
Molekularformel |
C40H72O8Sn |
Molekulargewicht |
799.7 g/mol |
IUPAC-Name |
4-O-[[4-(2-ethylhexoxy)-4-oxobut-2-enoyl]oxy-dioctylstannyl] 1-O-(2-ethylhexyl) but-2-enedioate |
InChI |
InChI=1S/2C12H20O4.2C8H17.Sn/c2*1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;2*1-3-5-7-8-6-4-2;/h2*7-8,10H,3-6,9H2,1-2H3,(H,13,14);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI-Schlüssel |
LUHRVCWDUSUHMP-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Isomerische SMILES |
CCCCCCCC[Sn](OC(=O)/C=C/C(=O)OCC(CCCC)CC)(OC(=O)/C=C/C(=O)OCC(CCCC)CC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCC[Sn](CCCCCCCC)(OC(=O)C=CC(=O)OCC(CC)CCCC)OC(=O)C=CC(=O)OCC(CC)CCCC |
Key on ui other cas no. |
10039-33-5 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















